molecular formula C14H17N3O4S B2609249 3,5-Dimethyl-4-((3-(pyridin-4-yloxy)pyrrolidin-1-yl)sulfonyl)isoxazole CAS No. 1950539-79-3

3,5-Dimethyl-4-((3-(pyridin-4-yloxy)pyrrolidin-1-yl)sulfonyl)isoxazole

Cat. No.: B2609249
CAS No.: 1950539-79-3
M. Wt: 323.37
InChI Key: UWBZKFYSLUUZGX-UHFFFAOYSA-N
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Description

3,5-Dimethyl-4-((3-(pyridin-4-yloxy)pyrrolidin-1-yl)sulfonyl)isoxazole is a complex organic compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-4-((3-(pyridin-4-yloxy)pyrrolidin-1-yl)sulfonyl)isoxazole typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the isoxazole ring.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The pyridine and pyrrolidine moieties can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to introduce new functional groups.

Major Products

    Oxidation: Oxidation of the methyl groups can lead to the formation of carboxylic acids.

    Reduction: Reduction of the sulfonyl group results in the corresponding sulfide.

    Substitution: Substitution reactions can yield a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

Biologically, 3,5-Dimethyl-4-((3-(pyridin-4-yloxy)pyrrolidin-1-yl)sulfonyl)isoxazole has shown potential as an enzyme inhibitor. Its ability to interact with various biological targets makes it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is being investigated for its potential therapeutic applications. Its structural features suggest it could be effective against a range of diseases, including cancer and inflammatory conditions.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-4-((3-(pyridin-4-yloxy)pyrrolidin-1-yl)sulfonyl)isoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group is known to form strong interactions with amino acid residues in enzyme active sites, potentially inhibiting their activity. The pyridine and pyrrolidine moieties can enhance binding affinity and specificity, making the compound a potent inhibitor.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylisoxazole: Lacks the sulfonyl and pyridine-pyrrolidine moieties, resulting in different chemical properties and biological activities.

    4-Sulfonylisoxazole: Similar in having a sulfonyl group but lacks the pyridine and pyrrolidine rings.

    Pyridinylisoxazole: Contains a pyridine ring but lacks the sulfonyl and pyrrolidine groups.

Uniqueness

3,5-Dimethyl-4-((3-(pyridin-4-yloxy)pyrrolidin-1-yl)sulfonyl)isoxazole is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both pyridine and pyrrolidine rings, along with the sulfonyl group, allows for a wide range of interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

3,5-dimethyl-4-(3-pyridin-4-yloxypyrrolidin-1-yl)sulfonyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4S/c1-10-14(11(2)21-16-10)22(18,19)17-8-5-13(9-17)20-12-3-6-15-7-4-12/h3-4,6-7,13H,5,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWBZKFYSLUUZGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(C2)OC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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